3-(2-Phenoxyethoxy)piperidine hydrochloride
Overview
Description
3-(2-Phenoxyethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenoxyethoxy group . The molecular weight of this compound is 257.7564 .Scientific Research Applications
Pharmacological Effects and Analysis
The compound Paroxetine hydrochloride, a phenylpiperidine derivative closely related to 3-(2-Phenoxyethoxy)piperidine hydrochloride, is primarily recognized as a selective serotonin reuptake inhibitor. It is employed in treating various disorders such as depression, generalized anxiety disorder, and posttraumatic stress disorder. This compound's physicochemical properties, stability, methods of preparation, and spectroscopic data, including 1D and 2D NMR, UV, FT-IR, and MS, have been well-documented (Germann, Ma, Han, & Tikhomirova, 2013).
Metabolic Activity in Obesity Studies
In obesity research, a compound structurally similar to this compound, namely 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has been studied for its effects on metabolic activity. This compound, when administered chronically, was found to reduce food intake and weight gain in obese rats, indicating a potential role in obesity management (Massicot, Steiner, & Godfroid, 1985).
Chemical Synthesis and Reactivity
A study focusing on the synthesis and reactivity of compounds similar to this compound involved the acetoxy and propionoxy esters of 1-phenethyl-4-(2′-furyl)-4-piperidinol hydrochlorides. These compounds were converted into 4-alkoxy ethers and elimination products, shedding light on the reactions of carbonium ions produced from the esters (Casy, Beckett, & Armstrong, 1961).
Future Directions
Piperidines, including 3-(2-Phenoxyethoxy)piperidine hydrochloride, continue to be an area of active research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of novel pharmacological applications .
Mechanism of Action
Target of Action
3-(2-Phenoxyethoxy)piperidine hydrochloride, a derivative of piperidine, is known to interact with various targets in the body. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical reactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
Properties
IUPAC Name |
3-(2-phenoxyethoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)15-9-10-16-13-7-4-8-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZBDSKIYLVMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCOC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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